molecular formula C11H14N4O4S3 B11767402 N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

Cat. No.: B11767402
M. Wt: 362.5 g/mol
InChI Key: YHHCEUMIOLUDMP-UHFFFAOYSA-N
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Description

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide is a compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a mercapto group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide typically involves the reaction of 5-mercapto-4-tosyl-4H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The tosyl group can be reduced to a corresponding thiol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding thiols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide is unique due to the presence of both a tosyl group and a mercapto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N4O4S3

Molecular Weight

362.5 g/mol

IUPAC Name

N-[[4-(4-methylphenyl)sulfonyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C11H14N4O4S3/c1-8-3-5-9(6-4-8)22(18,19)15-10(13-14-11(15)20)7-12-21(2,16)17/h3-6,12H,7H2,1-2H3,(H,14,20)

InChI Key

YHHCEUMIOLUDMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NNC2=S)CNS(=O)(=O)C

Origin of Product

United States

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